2-(2-Ethylhexyl) trimellitate synthesis pathway from trimellitic anhydride
2-(2-Ethylhexyl) trimellitate synthesis pathway from trimellitic anhydride
An In-depth Technical Guide to the Synthesis of Tris(2-Ethylhexyl) Trimellitate (TEHTM)
Introduction
Tris(2-ethylhexyl) trimellitate (TEHTM), commonly known as TOTM, is a high-performance primary plasticizer used extensively in the manufacturing of polyvinyl chloride (PVC) products. It is produced through the esterification of trimellitic anhydride with 2-ethylhexanol.[1][2] TEHTM is prized for its unique combination of properties, including extremely low volatility, excellent heat resistance, low migration, and strong electrical resistivity.[1][3] These characteristics make it the ideal choice for demanding applications such as high-temperature wire and cable insulation, automotive interiors, and medical devices where safety and durability are paramount.[3][4][5]
This technical guide provides a detailed overview of the primary synthesis pathways for producing high-purity TEHTM from trimellitic anhydride, complete with experimental protocols, comparative data, and process visualizations for researchers and chemical development professionals.
Core Synthesis Pathways
There are two primary industrial routes for the synthesis of TEHTM from trimellitic anhydride: direct esterification and a two-step transesterification process.
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Direct Esterification: This is the most straightforward method, involving the direct reaction of trimellitic anhydride with 2-ethylhexanol in a single step.[1] It is widely used commercially but may result in a product with lower purity and higher color compared to the alternative route.[6]
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Two-Step Transesterification: This pathway involves an intermediate step. First, trimellitic anhydride is reacted with methanol to form trimethyl trimellitate. This intermediate is then purified and subsequently reacted with 2-ethylhexanol in a transesterification reaction to yield the final TEHTM product.[6][7] This method is advantageous for producing TEHTM with very high purity (>99%) and a low color number.[6]
Caption: Overview of TEHTM Synthesis Pathways.
Experimental Protocols
Protocol 1: Direct Esterification
This protocol outlines the single-step synthesis of TEHTM.
1. Materials and Equipment:
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Reactants: Trimellitic Anhydride (TMA), 2-Ethylhexanol (2-EH).
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Catalyst: Para-toluene sulfonic acid (p-TSA) or an organotitanate catalyst (e.g., Tetra-isopropyl titanate).
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Equipment: A glass reactor equipped with a mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser to remove the water byproduct.
2. Procedure:
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Reactor Charging: Charge the reactor with one molar equivalent of trimellitic anhydride and a stoichiometric excess (approximately 3.3 to 3.5 molar equivalents) of 2-ethylhexanol.
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Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere, preventing oxidation and color formation.
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Catalyst Addition: Add the catalyst. For p-TSA, a concentration of 0.5-1.0% by weight of the reactants is typical.[8]
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Esterification Reaction: Heat the mixture to 160-200°C with continuous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. The reaction is monitored by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below 0.5 mg KOH/g.
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Purification:
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Neutralization: Cool the mixture to 90-100°C. Add a 5-10% aqueous solution of sodium carbonate or sodium hydroxide to neutralize the acidic catalyst and any remaining unreacted trimellitic acid.
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Washing: Wash the organic layer with hot water to remove residual salts.
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Alcohol Removal: Remove the excess 2-ethylhexanol under vacuum distillation.
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Filtration: Filter the hot crude product through a bed of filter aid (e.g., celite) to remove any solid impurities, yielding the final TEHTM product.
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Protocol 2: Two-Step Transesterification
This method offers higher purity and is detailed below.
Part A: Synthesis of Trimethyl Trimellitate Intermediate
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Esterification: React trimellitic anhydride with an excess of methanol in the presence of a suitable esterification catalyst until the reaction is complete.
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Purification: The crude trimethyl trimellitate is purified via fractional distillation (rectification) under vacuum to obtain a high-purity, low-color intermediate.[7]
Part B: Transesterification to TEHTM
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Materials and Equipment:
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Reactants: Purified Trimethyl Trimellitate, 2-Ethylhexanol.
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Catalyst: Tetraisopropyl titanate.
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Equipment: A reactor setup similar to the direct esterification process, but with a distillation column to efficiently remove the methanol byproduct.
-
-
Procedure:
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Reactor Charging: Charge the reactor with the purified trimethyl trimellitate, 2-ethylhexanol, and the tetraisopropyl titanate catalyst. A typical mass ratio is 100 parts trimethyl trimellitate to 300 parts 2-ethylhexanol, with 0.3 parts catalyst.[7]
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Inerting: Purge the system with nitrogen.
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Transesterification Reaction: Slowly heat the mixture to approximately 220°C over 2.5 hours and hold for an additional 1-2 hours.[6][7] Methanol is continuously removed as it forms, driving the reaction to completion.
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Purification:
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Solvent Removal: After the reaction, reduce the temperature to 150°C and apply a vacuum to distill off any remaining methanol and the excess 2-ethylhexanol.[7]
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Refining: The crude TEHTM is further refined through steps such as steam stripping, neutralization, and filtration to achieve the desired high purity.
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Data Presentation
The following tables summarize key quantitative data for the reactants, product, and synthesis processes.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |
|---|---|---|---|
| Trimellitic Anhydride | 192.13 | 390 | White Solid |
| 2-Ethylhexanol | 130.23 | 184 | Colorless Liquid |
| TEHTM | 546.78[9] | ~430[2] | Clear, Viscous Liquid[10] |
Table 2: Comparison of Synthesis Pathways
| Parameter | Direct Esterification | Two-Step Transesterification |
|---|---|---|
| Primary Catalyst | p-TSA, Sulfuric Acid | Tetraisopropyl Titanate |
| Reaction Temp. | 160 - 200°C | ~220°C (Transesterification step)[6] |
| Key Advantage | Simpler, one-step process | Higher purity, better color[6][7] |
| Expected Purity | 95 - 98%[2][6] | > 99.0%[6] |
| Expected Color | < 100 APHA[3] | 10 - 15 APHA[6] |
Table 3: Typical Specifications for Final TEHTM Product
| Property | Specification |
|---|---|
| Purity (by GC) | ≥ 99.0%[3] |
| Color, APHA | ≤ 100[3] |
| Acid Value, mg KOH/g | ≤ 0.1 |
| Specific Gravity @ 25°C | 0.985 - 0.991[3] |
| Moisture Content | ≤ 0.1%[3] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of TEHTM.
Caption: General Experimental Workflow for TEHTM Production.
References
- 1. specialchem.com [specialchem.com]
- 2. Safety assessment of the substance trimellitic acid, tris (2‐ethylhexyl) ester, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tri(2-ethylhexyl) trimellitate (TOTM) – South City Petrochem [southcitypetrochem.com]
- 4. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate - Google Patents [patents.google.com]
- 7. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
